

# daptomycin statin coadministration myopathy risk

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## Compound Focus: Daptomycin

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## Frequently Asked Questions (FAQs)

**Q1: What is the clinical evidence for the interaction between daptomycin and statins?** Multiple studies have confirmed this interaction. A key retrospective case-control study found that statin coadministration was an independent risk factor for **daptomycin**-associated myopathy (odds ratio: 2.60) and rhabdomyolysis (odds ratio: 4.67) [1] [2]. A more recent meta-analysis and disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database further validated this association, particularly for rhabdomyolysis [3].

**Q2: Do different statins carry different levels of risk?** Yes, the risk profile varies by the specific statin. A 2023 pharmacovigilance study analyzing the FAERS database found that the reporting frequency for myopathy and rhabdomyolysis was highest when **daptomycin** was combined with **rosuvastatin**, **simvastatin**, or **atorvastatin** [4].

**Q3: What is the current recommended clinical management strategy?** There are two primary viewpoints, though the preponderance of evidence favors caution:

- **Consensus Recommendation:** Based on the strongest evidence, the recommended approach is to consider **temporarily withholding statin therapy** during **daptomycin** treatment [1] [5] [2]. If statins are continued, enhanced CPK monitoring (e.g., twice-weekly) is advised.
- **Alternative Viewpoint:** One narrative review suggests that since several cohort studies showed no statistically significant increase in CPK elevations, statins could be continued in high-risk

cardiovascular patients, provided that weekly CPK monitoring is strictly enforced [6].

**Q4: How should creatine kinase (CPK) be monitored in a clinical trial setting?** For subjects receiving **daptomycin** and statins concurrently, the following monitoring is recommended:

- **Baseline:** Obtain a CPK level before initiating **daptomycin** therapy.
- **During Therapy:** Monitor CPK levels **at least weekly**. Consider **twice-weekly** monitoring for subjects receiving concomitant statin therapy or if the CPK level begins to rise [1].
- **Clinical Symptoms:** Closely monitor subjects for new-onset muscle pain, tenderness, or weakness.

## Evidence and Risk Data Tables

The tables below summarize the quantitative evidence regarding this drug-drug interaction.

**Table 1: Key Clinical Studies on Daptomycin-Statin Interaction**

Study Type / Source	Key Finding (Myopathy)	Key Finding (Rhabdomyolysis)	Recommended Action
Retrospective Case-Control (2018) [1]	Odds Ratio: <b>2.60</b> (P=0.03)	Odds Ratio: <b>4.67</b> (P=0.03)	Suspend statins during daptomycin use; twice-weekly CPK monitoring.
Meta-Analysis (2022) [3]	Odds Ratio: 1.72 (95% CI: 0.95–3.12)	Odds Ratio: <b>3.83</b> (95% CI: 1.43–10.26)	Supports the association with rhabdomyolysis.
FAERS Disproportionality Analysis (2022) [3]	Reporting Odds Ratio (ROR): <b>5.69</b> (95% CI: 4.31–7.51)	ROR: <b>5.77</b> (95% CI: 4.33–7.68)	Strong signal for increased reporting of both events.

**Table 2: Risk Association by Individual Statin (FAERS Database Analysis) [4]**

Statin	Reporting Odds Ratio (ROR) for Myopathy (95% CI)	ROR for Rhabdomyolysis (95% CI)
Rosuvastatin	124.39 (87.35–178.47)	156.34 (96.21–254.05)

Statin	Reporting Odds Ratio (ROR) for Myopathy (95% CI)	ROR for Rhabdomyolysis (95% CI)
Simvastatin	94.83 (71.12–126.46)	72.65 (47.36–111.44)
Atorvastatin	68.53 (51.93–90.43)	66.31 (44.06–99.81)

## Experimental Protocols for Risk Assessment

For researchers investigating the mechanistic basis of this interaction, the following protocols from key studies can serve as a reference.

### Protocol 1: Retrospective Case-Control Risk Factor Analysis [1]

- **Objective:** To identify independent risk factors for the development of **daptomycin**-associated myopathy and rhabdomyolysis.
- **Methodology:**
  - **Case Identification:** Review electronic medical records of patients who received **daptomycin**. Identify cases of myopathy (CPK above upper limit of normal) and rhabdomyolysis (CPK  $\geq 10$ x ULN).
  - **Matching:** Match each case patient 1:1 with a control patient who received **daptomycin** for at least the same duration but did not develop myopathy.
  - **Data Collection:** Extract data on demographics, comorbidities, **daptomycin** dose/duration, and concomitant medications (especially statins, antihistamines, fibrates).
  - **Statistical Analysis:** Use multivariable conditional logistic regression to determine odds ratios and independent risk factors, adjusting for potential confounders.

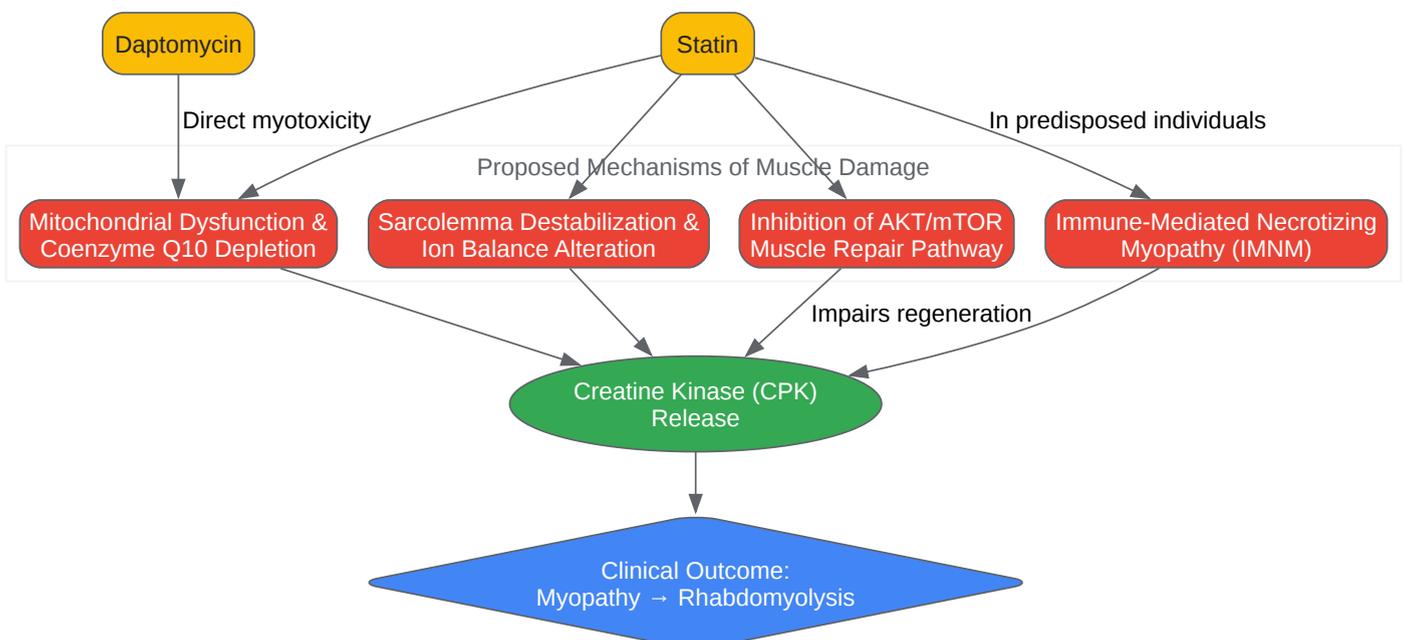
### Protocol 2: Mixed-Methods Meta-Analysis and Pharmacovigilance Study [3]

- **Objective:** To clarify the association between statin use and **daptomycin**-related musculoskeletal adverse events (MAEs) using a dual approach.
- **Methodology:**
  - **Part A: Meta-Analysis**
    - **Literature Search:** Systematically search databases (PubMed, Cochrane, Embase) for studies comparing MAE incidence in patients on **daptomycin** with vs. without statins.
    - **Study Selection & Quality Assessment:** Apply pre-defined inclusion/exclusion criteria. Assess quality using a tool like RoBANS.

- **Data Synthesis:** Pool data using a random-effects model to calculate summary odds ratios for myopathy and rhabdomyolysis.
- **Part B: Disproportionality Analysis**
  - **Data Source:** Extract reports from the FDA Adverse Event Reporting System (FAERS).
  - **Signal Detection:** Calculate Reporting Odds Ratios (RORs) and corresponding 95% confidence intervals for myopathy and rhabdomyolysis associated with the **daptomycin-statin** combination.
  - **Stratified Analysis:** Perform analyses for individual statins (atorvastatin, rosuvastatin, simvastatin, etc.).

## Proposed Mechanism of Toxicity

The following diagram illustrates the hypothesized pathways through which **daptomycin** and statins may cause synergistic muscle damage.



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*Diagram: Proposed Pathways for Synergistic Myotoxicity. **Daptomycin** and statins are hypothesized to damage muscle cells through several overlapping pathways, including mitochondrial dysfunction and impaired cell membrane stability and repair. In some cases, statins can trigger an immune-mediated response. These pathways lead to muscle cell damage and the release of CPK, resulting in the spectrum of clinical disease from myopathy to life-threatening rhabdomyolysis [1] [7] [4].*

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